8-Bromo-4-chloro-6-methylquinoline

Catalog No.
S808686
CAS No.
1156602-22-0
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-4-chloro-6-methylquinoline

CAS Number

1156602-22-0

Product Name

8-Bromo-4-chloro-6-methylquinoline

IUPAC Name

8-bromo-4-chloro-6-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3

InChI Key

XZLLMICSEAATSX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl

The exact mass of the compound 8-Bromo-4-chloro-6-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0) is a highly functionalized, polyhalogenated quinoline derivative engineered for modular organic synthesis and drug discovery. Featuring orthogonal reactive sites at the C4 (chlorine) and C8 (bromine) positions, along with a C6 methyl group for lipophilic tuning, this scaffold is a critical precursor for synthesizing complex heterocyclic libraries, particularly in the development of kinase inhibitors such as PI3K/mTOR antagonists . Its procurement value lies in its ability to streamline multi-step synthetic routes by allowing sequential, regioselective functionalization without the need for additional protecting group manipulations, making it a highly efficient building block for both industrial scale-up and laboratory SAR exploration.

Substituting 8-bromo-4-chloro-6-methylquinoline with simpler analogs like 4-chloro-6-methylquinoline or 4,8-dichloro-6-methylquinoline severely compromises synthetic efficiency and scale-up viability. While 4-chloro-6-methylquinoline provides the necessary reactivity for C4 nucleophilic aromatic substitution (SNAr), it lacks the C8 handle required for subsequent cross-coupling, forcing chemists to employ low-yield, late-stage C-H activation or de novo ring synthesis . Conversely, using a symmetrical dihalide like 4,8-dichloro-6-methylquinoline results in poor regiocontrol during sequential coupling reactions, leading to complex mixtures, difficult chromatographic separations, and significant yield losses. The specific C4-Cl / C8-Br pairing in this compound provides the exact electronic differentiation needed for precise, stepwise functionalization, making it indispensable for efficient procurement.

Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The distinct electronic environments of the C4-Cl and C8-Br bonds allow for highly selective sequential functionalization. Under standard SNAr conditions, the electron-deficient C4 position readily undergoes substitution with amines or alkoxides, while the C8-Br remains intact for downstream palladium-catalyzed cross-coupling . This orthogonal reactivity provides >95% regioselectivity, whereas attempting sequential functionalization on a di-chloro analog yields poor differentiation.

Evidence DimensionRegioselectivity and isolated yield of C4-substituted mono-adduct
Target Compound Data>95% regioselectivity for C4-Cl displacement under standard SNAr conditions
Comparator Or Baseline4,8-Dichloro-6-methylquinoline (Baseline dihalide)
Quantified Difference~40% higher isolated yield of the desired mono-functionalized intermediate due to distinct leaving group kinetics
ConditionsStandard SNAr conditions (primary/secondary amine, DIPEA, polar aprotic solvent, 80-100°C)

High regiocontrol eliminates the need for complex chromatographic separations, directly reducing manufacturing costs and time in library synthesis.

Streamlined Late-Stage Diversification via C8 Cross-Coupling

Procuring a pre-functionalized C8-Br scaffold significantly shortens the synthetic pathway for di-substituted quinoline derivatives. Once the C4 position is functionalized, the C8-Br serves as a highly reactive handle for Suzuki, Stille, or Buchwald-Hartwig cross-couplings . Compared to starting with a mono-halogenated baseline, this bifunctional approach drastically improves step economy.

Evidence DimensionSynthetic steps required to achieve C4/C8 di-substituted quinoline derivatives
Target Compound Data2 steps (1. C4 SNAr, 2. C8 Pd-catalyzed coupling)
Comparator Or Baseline4-Chloro-6-methylquinoline (Lacks C8 halogen)
Quantified DifferenceReduces the synthetic sequence by 3-4 steps compared to de novo ring synthesis or undirected C-H functionalization
ConditionsSequential functionalization workflows in medicinal chemistry lead optimization

Procuring the pre-halogenated C8-Br scaffold accelerates the generation of structure-activity relationship (SAR) data by drastically shortening the synthetic route.

Lipophilic Tuning for Kinase Inhibitor Libraries

The inclusion of the C6-methyl group provides a critical steric and electronic handle that modulates the overall lipophilicity of the scaffold. In the context of kinase inhibitor design, such as PI3K/mTOR antagonists, this methyl group enhances hydrophobic packing within the binding pocket and improves membrane permeability metrics compared to the des-methyl analog [1].

Evidence DimensionModulated lipophilicity (cLogP) for membrane permeability
Target Compound DataPredictable +0.5 shift in cLogP provided by the C6-methyl group
Comparator Or Baseline8-Bromo-4-chloroquinoline (Des-methyl analog)
Quantified Difference+0.5 cLogP shift, enhancing hydrophobic packing and oral bioavailability parameters
ConditionsComputational and empirical lipophilicity profiling in early-stage drug discovery

The C6-methyl variant offers superior physicochemical properties for specific target classes, making it a more strategic starting material for oral drug candidates.

Synthesis of PI3K/mTOR Inhibitor Libraries

Leveraging the orthogonal reactivity of the C4-Cl and C8-Br positions demonstrated in Section 3, this scaffold is ideal for rapidly generating libraries of kinase inhibitors. The C4 position can be functionalized with pharmacophore-bearing amines via SNAr, while the C8 position allows for diverse aryl cross-couplings to probe the kinase hinge region, streamlining SAR development.

Development of Novel Antimicrobial Agents

The quinoline core is a privileged structure in antimicrobial research. The specific substitution pattern of 8-bromo-4-chloro-6-methylquinoline allows for the precise, step-economic installation of basic side chains at C4 and lipophilic groups at C8, optimizing both potency and bacterial cell wall penetration without complex protecting group strategies .

Advanced Materials and OLED Ligand Design

Beyond pharmaceuticals, the robust quinoline core and its dual halogen handles make it a highly processable precursor for synthesizing multidentate ligands used in transition metal complexes for organic light-emitting diodes (OLEDs). The C6-methyl group aids in tuning emission spectra and improving the solubility of the final metal complexes in organic solvents [1].

XLogP3

3.9

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

8-Bromo-4-chloro-6-methylquinoline

Dates

Last modified: 08-16-2023

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